DM1-SMe

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

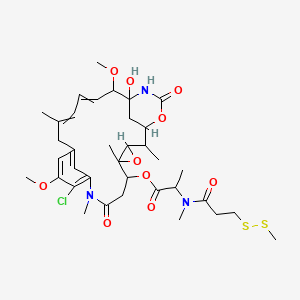

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUUPZXOPGORNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50ClN3O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DM1-SMe on Tubulin Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM1-SMe, a thiomethyl-containing derivative of the potent microtubule-targeting agent maytansine, is a critical component of several antibody-drug conjugates (ADCs) in cancer therapy.[1][2] Its cytotoxic efficacy is primarily driven by its interaction with tubulin, the fundamental protein subunit of microtubules. This guide provides a comprehensive technical overview of the mechanism of action of this compound on tubulin polymerization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. Understanding this mechanism is paramount for the rational design and optimization of maytansinoid-based therapeutics.

Introduction to Microtubule Dynamics and Maytansinoids

Microtubules are highly dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers.[1][3] Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shrinkage), a process termed "dynamic instability," is crucial for a multitude of cellular functions, most notably mitotic spindle formation and chromosome segregation during cell division.[1] Consequently, agents that disrupt microtubule dynamics are potent anti-mitotic and anti-cancer drugs.[4][5]

Maytansinoids, including DM1 and its metabolite this compound, represent a class of ansa macrolides that exert their cytotoxic effects by interfering with microtubule function.[4] While the parent compound, maytansine, showed promise in preclinical studies, its clinical development was hampered by systemic toxicity.[6] The development of antibody-drug conjugates (ADCs) allows for the targeted delivery of potent maytansinoid payloads like DM1 to tumor cells, thereby increasing the therapeutic index.[1][2] Upon internalization and processing of the ADC within the cancer cell, DM1 is metabolized, with this compound being a key active metabolite.[7][8]

The Molecular Mechanism of this compound Action

The primary mechanism of action of this compound is the potent suppression of microtubule dynamics.[1][6] This is achieved through a multi-faceted interaction with tubulin and microtubules, ultimately leading to mitotic arrest and apoptosis.[1][9]

Binding to Tubulin and Microtubules

This compound binds to β-tubulin at a distinct site, referred to as the maytansine site, which is different from the binding sites of other well-known microtubule inhibitors like taxanes and vinca alkaloids.[4][10] This binding sterically hinders the longitudinal tubulin-tubulin interactions necessary for microtubule elongation.[10]

Studies have revealed that S-methyl DM1 binds to both soluble tubulin heterodimers and assembled microtubules.[6][7] Scatchard analysis has identified two distinct types of binding sites for S-methyl DM1 on microtubules:

-

High-affinity sites: A small number of high-affinity binding sites, likely located at the microtubule ends.[6][7] Binding to these sites is primarily responsible for the potent suppression of microtubule dynamic instability.[6][7]

-

Low-affinity sites: A larger number of low-affinity binding sites along the microtubule lattice or on sedimentable tubulin aggregates that form at higher concentrations.[6][7]

Inhibition of Tubulin Polymerization

This compound inhibits the assembly of tubulin into microtubules.[7][11] However, compared to its parent compound maytansine, S-methyl DM1 is a weaker inhibitor of the overall microtubule polymer mass formation.[6][7] This suggests that its primary cytotoxic effect is not simply a reduction in the total amount of polymerized microtubules.

Suppression of Microtubule Dynamic Instability

The most profound effect of this compound on microtubules is the strong suppression of their dynamic instability.[1][6][7] Even at sub-stoichiometric concentrations, S-methyl DM1 significantly dampens the dynamic behavior of microtubules by inhibiting both their growth and shortening phases.[1] This kinetic stabilization of microtubules disrupts their normal function, particularly during mitosis, leading to the arrest of cells in the G2/M phase of the cell cycle.[11][12]

Quantitative Data on this compound-Tubulin Interaction

The following table summarizes the key quantitative parameters defining the interaction of S-methyl DM1 with tubulin and microtubules.

| Parameter | Value | Species/Conditions | Reference |

| Binding to Soluble Tubulin (Kd) | 0.93 ± 0.2 µmol/L | Bovine brain tubulin | [6][7][11] |

| High-Affinity Binding to Microtubules (Kd) | 0.1 ± 0.05 µmol/L | Bovine brain microtubules | [1][6][7] |

| Number of High-Affinity Sites per Microtubule | ~37 | Bovine brain microtubules | [1][6][7] |

| Low-Affinity Binding to Microtubules (Kd) | 2.2 ± 0.2 µmol/L | Bovine brain microtubules | [12] |

| IC50 for Microtubule Assembly Inhibition | 4 ± 0.1 µmol/L | Microtubule protein (3 mg/mL) | [7][11][13] |

| Suppression of Dynamic Instability (at 100 nmol/L) | 84% | Bovine brain microtubules | [6][7] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound on Microtubule Dynamics

The following diagram illustrates the molecular mechanism by which this compound disrupts microtubule polymerization and dynamics.

Caption: Mechanism of this compound action on tubulin and microtubules.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on tubulin polymerization and microtubule dynamics.

Caption: Experimental workflow for characterizing this compound activity.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the increase in turbidity as tubulin heterodimers polymerize into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

This compound stock solution in DMSO

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well plates or cuvettes

Protocol:

-

Prepare a stock solution of tubulin (e.g., 3 mg/mL) in G-PEM buffer on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer. Include a vehicle control (DMSO).

-

In a pre-chilled 96-well plate or cuvettes on ice, add the this compound dilutions or vehicle control.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well/cuvette. The final tubulin concentration is typically in the range of 1-3 mg/mL.

-

Immediately transfer the plate/cuvettes to a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[5]

-

Plot the absorbance (turbidity) as a function of time to generate polymerization curves. The IC₅₀ value can be determined from the concentration-dependent inhibition of the maximum polymerization rate or the final plateau of turbidity.

Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)

This method measures the binding of a ligand to tubulin by monitoring the quenching of tubulin's intrinsic tryptophan fluorescence.[13]

Materials:

-

Purified tubulin

-

PEM buffer (80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl₂)

-

This compound stock solution in DMSO

-

Fluorometer

Protocol:

-

Prepare a solution of tubulin (e.g., 3 µmol/L) in PEM buffer.

-

Prepare a range of this compound concentrations in PEM buffer.

-

Incubate the tubulin solution with varying concentrations of this compound (e.g., 1-8 µmol/L) or vehicle control at 30°C for 45 minutes.[13][14]

-

Measure the intrinsic tryptophan fluorescence of tubulin by exciting at 295 nm and recording the emission spectrum from 310 to 400 nm. The emission maximum is typically around 335 nm.

-

The change in fluorescence intensity upon ligand binding is used to calculate the dissociation constant (Kd) by fitting the data to a binding isotherm equation.[13]

Microtubule Sedimentation Assay

This assay quantifies the amount of polymerized tubulin by separating microtubules from soluble tubulin dimers via centrifugation.

Materials:

-

Microtubule protein (MTP)

-

PEM buffer with 1 mM GTP

-

Glycerol/DMSO cushion (e.g., 30% glycerol, 10% DMSO in PEM)

-

This compound stock solution

-

Ultracentrifuge

Protocol:

-

Incubate MTP (e.g., 3 mg/mL) with a range of this compound concentrations (0 – 20 µmol/L) in PEM buffer with 1 mM GTP at 30°C for 45 minutes to allow for polymerization.[7]

-

Layer the reaction mixture over a glycerol/DMSO cushion in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 35,000 x g) for 1 hour at 30°C to pellet the microtubules.[7]

-

Carefully remove the supernatant.

-

Resuspend the microtubule pellet in cold buffer to depolymerize the microtubules.

-

Determine the protein concentration of the resuspended pellet (e.g., by Bradford assay).

-

The amount of protein in the pellet corresponds to the mass of polymerized microtubules.

Conclusion

This compound exerts its potent anti-mitotic and cytotoxic effects primarily through the high-affinity binding to microtubule ends, leading to a profound suppression of microtubule dynamic instability. This kinetic stabilization of the microtubule network disrupts its crucial functions during mitosis, ultimately causing cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug developers working with maytansinoid-based compounds. A thorough understanding of the molecular mechanism of this compound is essential for the development of next-generation ADCs with improved efficacy and safety profiles.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. alpha Tubulin Antibody (DM1A) | Cell Signaling Technology [cellsignal.com]

- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

What is the chemical structure of DM1-SMe?

DM1-SMe is a potent maytansinoid derivative that serves as a cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[] This guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine, is an analog of mertansine (DM1) with a thiomethane cap on its sulfhydryl group.[][2] This modification allows for its conjugation to antibodies, typically via a stable thioether linker, to form ADCs.[]

Below is a summary of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C36H50ClN3O10S2[2][3][4] |

| Molecular Weight | 784.38 g/mol [][3] |

| CAS Number | 138148-68-2[2][3] |

| Appearance | Off-white to light yellow solid[3] |

| IUPAC Name | [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate[] |

| SMILES | C[C@]12--INVALID-LINK--C--INVALID-LINK--N(C)C(CCSSC)=O)=O)=O)C)=C(C(OC)=C4)Cl)\C)OC)(NC(O3)=O)O)C">C@@([H])O1[3] |

Mechanism of Action

This compound is a highly potent microtubule inhibitor.[][3][5] Its primary mechanism of action involves the suppression of microtubule dynamics, which is crucial for cell division.[6] this compound binds to the tips of microtubules, inhibiting both their growth and shortening.[6] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[] When used as a payload in an ADC, this compound is selectively delivered to cancer cells, maximizing its therapeutic effect while minimizing systemic toxicity.[]

Quantitative Data

This compound exhibits potent cytotoxicity against a range of cancer cell lines.

| Parameter | Value | Cell Lines/Conditions |

| IC50 | 0.002 to >3 nM | Pediatric preclinical testing program (PPTP) panel of cancer cell lines[2][7] |

| IC50 | 0.003 to 0.01 nM | Panel of human tumor cell lines |

| Solubility in DMSO | 100 mg/mL (127.49 mM)[3] | Requires ultrasonic assistance[3] |

| Solubility in DMF | 16 mg/mL[2] | |

| Solubility in DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2] | |

| In Vivo Efficacy | 15 mg/kg (as IMGN901) | PPTP solid tumor xenograft mouse model[3] |

Experimental Protocols

A representative in vivo study protocol to evaluate the antitumor efficacy of a this compound conjugate (in the form of IMGN901) is outlined below.[3]

-

Animal Model : PPTP solid tumor xenograft mouse model.[3]

-

Test Article : IMGN901 (an antibody-DM1 conjugate).

-

Dosage : 15 mg/kg.[3]

-

Administration : Intravenous (IV) injection, administered three times a week for six weeks.[3]

-

Endpoint : Tumor growth inhibition is monitored and measured over the course of the study.[3]

-

Vehicle for In Vivo Dissolution : A common vehicle for in vivo studies is a solution of 10% DMSO and 90% corn oil.[3][8] For a 1 mL working solution, 100 µL of a 25.0 mg/mL DMSO stock solution is added to 900 µL of corn oil and mixed thoroughly.[3][8]

The following is a summary of a validated method for the quantification of the related compound DM1 in human serum, which can be adapted for this compound.[9]

-

Sample Pre-treatment :

-

Sample Preparation : The treated samples are diluted with acetonitrile.[9]

-

Solid Phase Extraction (SPE) : Online SPE is performed using a C18 cartridge.[9]

-

Chromatographic Separation :

-

Detection : The resulting DM1-NEM is detected using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[9]

-

Quantitation : The concentration of DM1 is back-calculated from the amount of DM1-NEM detected. The validated quantitation range is 0.200-200 ng/mL using 0.25 mL of serum.[9]

References

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C36H50ClN3O10S2 | CID 11650734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 138148-68-2 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Differences Between DM1-SMe and DM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical distinctions between DM1-SMe and DM1, two potent maytansinoid derivatives integral to the development of Antibody-Drug Conjugates (ADCs). This document outlines their structural differences, synthesis, stability, and functional implications in the context of ADC technology.

Core Chemical Structures and Nomenclature

DM1 and this compound are both derivatives of maytansine, a natural product that inhibits tubulin polymerization.[1] The core structural difference lies in the modification of the C-3 ester side chain, which incorporates a thiol group in DM1, enabling conjugation to antibodies. This compound is a derivative of DM1 where this thiol group is capped with a methyl disulfide moiety.

N-(2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-L-alanyl)-maytansine (DM1) is a potent cytotoxic agent that requires a free thiol group for conjugation to a linker, which is then attached to a monoclonal antibody.[2]

N-(2'-deacetyl-N2'-(3-(methyldithio)-1-oxopropyl)-L-alanyl)-maytansine (this compound) is a derivative of DM1 where the sulfhydryl group is protected as a methyl disulfide.[] This modification prevents the formation of disulfide bonds with other molecules, rendering it a stable, unconjugated form of the maytansinoid.[]

Below is a visual representation of the chemical structures of DM1 and this compound.

Comparative Analysis of Physicochemical Properties

The key chemical distinction between DM1 and this compound directly influences their stability and reactivity.

| Property | DM1 | This compound |

| Molecular Formula | C35H48ClN3O10S | C36H50ClN3O10S2 |

| Molecular Weight | 738.28 g/mol | 784.4 g/mol |

| Functional Group | Free Thiol (-SH) | Methyl Disulfide (-S-S-CH3) |

| Reactivity | Highly reactive thiol group, prone to oxidation and disulfide exchange.[4] | Stable methyl disulfide group, less prone to non-specific reactions. |

| Stability | Less stable in solution due to the reactive thiol. Can form dimers and other adducts.[4] | More stable in solution, serving as a stable form for storage and handling. |

Synthesis and Functionalization

The synthesis of both DM1 and this compound originates from maytansinol, a common precursor derived from the fermentation of Actinosynnema pretiosum.[1]

Synthesis of DM1

The synthesis of DM1 involves the esterification of maytansinol with a protected N-methyl-L-alanine derivative containing a masked thiol group. The final step involves the deprotection of the thiol to yield DM1.

Synthesis of this compound

This compound is essentially an intermediate in the synthesis of DM1, where the thiol group is protected as a methyl disulfide. It can be isolated before the final reduction step.

Role in Antibody-Drug Conjugates (ADCs)

Both DM1 and this compound are pivotal in the field of ADCs, serving as the cytotoxic payload. However, they are utilized at different stages of the ADC development and application.

DM1: The Conjugatable Payload

DM1's free thiol group is the key to its utility in ADCs. This thiol group reacts with a linker molecule, which is subsequently attached to a monoclonal antibody. This process forms a stable thioether bond, ensuring the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.[5]

This compound: A Stable Precursor and Metabolite

This compound serves two primary roles:

-

Stable Precursor: Due to its enhanced stability, this compound is a more convenient form for storage and handling before its conversion to the reactive DM1 for conjugation.

-

Metabolite: In some instances, after an ADC is internalized by a cancer cell and the linker is cleaved, the released payload can be metabolized to an S-methylated form, resembling this compound.[6]

Mechanism of Action: Microtubule Inhibition

Both DM1 and its derivatives, once released inside a cancer cell, exert their cytotoxic effect by inhibiting microtubule polymerization. They bind to tubulin, a key protein in microtubule formation, and disrupt the dynamics of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[7]

Experimental Protocols

Synthesis of DM1

Materials:

-

Maytansinol

-

N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine

-

Dicyclohexylcarbodiimide (DCC)

-

Zinc Chloride (ZnCl2)

-

Dithiothreitol (DTT)

-

Ethyl acetate, Methanol, Dichloromethane

-

Phosphate buffer (pH 7.5)

-

Silica gel for column chromatography

Procedure:

-

Esterification: Dissolve maytansinol and N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine in dichloromethane. Add DCC and a catalytic amount of ZnCl2. Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product (this compound) by silica gel column chromatography.

-

Reduction: Dissolve the purified this compound in a mixture of ethyl acetate and methanol. Add a solution of DTT in phosphate buffer (pH 7.5). Stir at room temperature for several hours until the reduction is complete (monitored by HPLC).

-

Final Purification: Extract the reaction mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, DM1, by HPLC.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

DM1 and this compound stock solutions (in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Prepare serial dilutions of DM1 and this compound in complete medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (DMSO) and a no-treatment control.[9]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., PIPES buffer with GTP and MgCl2)

-

DM1 and this compound stock solutions

-

A spectrophotometer with temperature control

Procedure:

-

Reaction Setup: In a cuvette, mix the polymerization buffer and the desired concentration of DM1 or this compound.[11]

-

Initiation: Add purified tubulin to the cuvette to initiate polymerization.

-

Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.[11]

-

Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the treated samples to a control (no compound) to determine the inhibitory effect of DM1 and this compound on tubulin polymerization.

Conclusion

DM1 and this compound are closely related maytansinoid derivatives with a critical chemical distinction that dictates their respective roles in the development of ADCs. DM1, with its reactive thiol group, is the key component for conjugation to antibodies, forming the final ADC product. This compound, with its stable methyl disulfide cap, serves as a stable precursor and a potential metabolite. Understanding these chemical differences is fundamental for the design, synthesis, and evaluation of novel and effective antibody-drug conjugates for targeted cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 4. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

DM1-SMe: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Potent Maytansinoid for Antibody-Drug Conjugates

This technical guide provides a comprehensive overview of DM1-SMe, a key cytotoxic payload in the development of antibody-drug conjugates (ADCs). Aimed at researchers, scientists, and drug development professionals, this document details its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties of this compound

This compound, a derivative of the potent microtubule inhibitor maytansine, is chemically designated as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine. Its structure is optimized for conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells.

| Property | Value | References |

| CAS Number | 138148-68-2 | [1][][3][4] |

| Molecular Formula | C36H50ClN3O10S2 | [1][5][6] |

| Molecular Weight | 784.38 g/mol | [1][][5] |

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by potently inhibiting microtubule assembly. This action disrupts the formation and function of the mitotic spindle, a critical cellular structure for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

The mechanism involves the binding of this compound to the plus-ends of microtubules, suppressing their dynamic instability. This interference with microtubule polymerization and depolymerization is a hallmark of maytansinoid compounds and is central to their anti-cancer activity.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

1. Cell Seeding:

-

Culture cancer cells of interest (e.g., SK-BR-3, BT-474) to ~80% confluency.

-

Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 nM).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours.

3. MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Microtubule Assembly Inhibition Assay

This assay biochemically assesses the ability of this compound to inhibit tubulin polymerization.

1. Reagent Preparation:

-

Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing glycerol and GTP).

-

Prepare various concentrations of this compound in the same buffer.

2. Polymerization Reaction:

-

In a 96-well plate, mix the tubulin solution with the different concentrations of this compound or a vehicle control.

-

Incubate the plate at 37°C to induce tubulin polymerization.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

3. Data Analysis:

-

Plot the absorbance values against time for each concentration.

-

Determine the rate of polymerization and the maximum polymer mass for each condition.

-

Calculate the IC50 value for the inhibition of microtubule assembly.

Antibody-Drug Conjugation and Characterization

This compound is conjugated to monoclonal antibodies through a linker, commonly via reaction with lysine residues on the antibody. The bifunctional linker SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is often used for this purpose.

1. Antibody Modification:

-

The antibody is first reacted with the SMCC linker to introduce maleimide groups onto the lysine residues.

2. Conjugation:

-

The thiol-containing DM1 is then reacted with the maleimide-modified antibody to form a stable thioether bond.

3. Purification and Characterization:

-

The resulting ADC is purified to remove unconjugated drug and linker.

-

The drug-to-antibody ratio (DAR) is a critical quality attribute and can be determined by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (e.g., ESI-MS).[1][5]

-

Capillary isoelectric focusing (cIEF) can be used to assess the charge heterogeneity of the ADC population.[5]

In Vivo Xenograft Models

The anti-tumor efficacy of this compound-containing ADCs is typically evaluated in animal models.

1. Cell Implantation:

-

Human cancer cells overexpressing the target antigen (e.g., HER2-positive NCI-N87 cells) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

2. Treatment:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The ADC is administered intravenously at various doses and schedules (e.g., 10 mg/kg, once every 3 weeks).[8][9]

3. Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

4. Data Analysis:

-

Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

-

Statistical analysis is performed to determine the significance of the anti-tumor effect.

References

- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cellmosaic.com [cellmosaic.com]

- 5. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bicellscientific.com [bicellscientific.com]

- 7. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Navigating the Challenges of Handling DM1-SMe: A Technical Guide to Its Solubility and Stability in DMSO

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Handling and Storage of the Potent Maytansinoid, DM1-SMe, in Dimethyl Sulfoxide (DMSO).

This in-depth technical guide provides a critical overview of the solubility and stability of this compound, a key cytotoxic payload in the development of Antibody-Drug Conjugates (ADCs), when dissolved in the commonly used organic solvent, DMSO. This document collates available data, outlines detailed experimental protocols for in-house verification, and presents logical workflows to ensure the integrity and reproducibility of experimental results.

Executive Summary

This compound is a highly potent maytansinoid derivative utilized in cancer research and ADC development. Its efficacy is intrinsically linked to its structural integrity. Dimethyl sulfoxide (DMSO) is a versatile solvent capable of dissolving a wide range of compounds, including this compound. However, the stability of maytansinoids in solution can be a concern, necessitating a thorough understanding of their behavior in this solvent. This guide aims to provide researchers with the necessary information to confidently prepare, handle, and store this compound solutions in DMSO.

Solubility of this compound in DMSO

The solubility of this compound in DMSO has been reported by various commercial suppliers. It is crucial to note that factors such as the purity of both the compound and the solvent, temperature, and the presence of water can influence solubility.

Table 1: Reported Solubility of this compound in DMSO

| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |

| Cayman Chemical | 12 mg/mL | ~15.3 mM | - |

| MedChemExpress | 100 mg/mL | ~127.5 mM | Recommends ultrasonication and the use of newly opened, hygroscopic DMSO for optimal solubility.[1][2] |

| BOC Sciences | Soluble in DMSO | - | Does not provide a specific quantitative value.[3] |

Note: The molarity was calculated using the molecular weight of this compound (784.38 g/mol ).

Factors Influencing Solubility

Achieving the maximum solubility of this compound in DMSO requires careful attention to several factors:

-

Purity of this compound: Impurities can affect the dissolution of the compound.

-

Quality of DMSO: The use of anhydrous, high-purity DMSO is paramount. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.[1][2]

-

Temperature: Gentle warming can aid in the dissolution of some compounds, but the thermal stability of this compound must be considered.

-

Mechanical Agitation: Sonication or vortexing can facilitate the dissolution process.[1]

Stability of this compound in DMSO

While this compound is considered more stable than its thiol-containing precursor, DM1, which is prone to oxidation and dimerization in aqueous solutions, its long-term stability in DMSO, especially at room temperature, is a critical consideration.[4] General consensus from suppliers and the scientific literature suggests that maytansinoid solutions are unstable and should be prepared fresh whenever possible.[5]

Table 2: Recommended Storage Conditions for this compound in DMSO

| Supplier | Storage Temperature | Recommended Duration | Light Protection |

| MedChemExpress | -80°C | Up to 6 months | Recommended |

| -20°C | Up to 1 month | Recommended |

Potential Degradation Pathways

While specific degradation pathways for this compound in DMSO are not extensively documented in publicly available literature, general knowledge of maytansinoid chemistry suggests potential liabilities. These could include hydrolysis of the ester linkage or other transformations, particularly if the DMSO contains water or impurities.

Experimental Protocols

To ensure accurate and reproducible results, it is highly recommended that researchers perform their own solubility and stability assessments of this compound in their specific batch of DMSO and under their experimental conditions.

Protocol for Determining Thermodynamic Solubility

This protocol aims to determine the equilibrium solubility of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous, high-purity DMSO

-

Microcentrifuge tubes

-

Orbital shaker or rotator

-

Centrifuge capable of high-speed centrifugation

-

HPLC or LC-MS system with a suitable column (e.g., C18) and detector

Procedure:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a known volume of DMSO (e.g., 1 mL).

-

Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC or LC-MS method to determine the concentration of this compound.

-

Calculate the original solubility in DMSO by applying the dilution factor.

Protocol for Assessing Long-Term Stability

This protocol provides a framework for evaluating the stability of this compound in DMSO under various storage conditions.

Materials:

-

A freshly prepared, filtered stock solution of this compound in anhydrous, high-purity DMSO (e.g., 10 mg/mL).

-

Amber glass vials with Teflon-lined caps.

-

HPLC or LC-MS system.

Procedure:

-

Aliquot the this compound stock solution into multiple amber glass vials, minimizing headspace.

-

Tightly cap the vials.

-

Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution to determine the initial purity and concentration.

-

Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C), protected from light.

-

Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the sample by HPLC or LC-MS to determine the purity and concentration of this compound.

-

Compare the results to the T0 data to assess the percentage of degradation.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental processes and the relationships between key factors, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

Caption: Key factors influencing the solubility and stability of this compound in DMSO.

Conclusion and Recommendations

The successful use of this compound in research and development hinges on a clear understanding of its solubility and stability in DMSO. This guide provides a foundational understanding of these properties and offers practical protocols for their in-house assessment.

Key Recommendations:

-

Always use anhydrous, high-purity DMSO to prepare this compound solutions.

-

Prepare solutions fresh whenever possible to minimize the risk of degradation.

-

For short-term storage, aliquot solutions into amber vials and store at -20°C for up to one month or -80°C for up to six months .

-

Avoid repeated freeze-thaw cycles .

-

Perform in-house validation of solubility and stability, especially when using a new batch of this compound or DMSO.

By adhering to these guidelines, researchers can ensure the quality and integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

- 1. Simple and Rapid LC-MS/MS Methods for Quantifying Catabolites of Antibody-Drug Conjugates with SMCC Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to DM1-SMe: Procurement and Technical Application

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of DM1-SMe, a potent microtubule inhibitor crucial for the development of next-generation cancer therapeutics. This document outlines key purchasing information, detailed experimental protocols, and the core biological pathways influenced by this compound.

This compound, a derivative of the natural product maytansine, is a highly effective cytotoxic agent. Its primary application is as a payload in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that specifically targets cancer cells. This targeted delivery system minimizes systemic toxicity while maximizing the therapeutic effect at the tumor site.[][2]

Supplier and Purchasing Information

For research purposes, this compound is available from several reputable suppliers. Purity levels are consistently high across vendors, typically exceeding 98%. Pricing can vary based on the quantity purchased and the specific supplier. Below is a summary of publicly available information from various suppliers. Researchers are advised to request quotes directly from the suppliers for the most up-to-date pricing and availability.

| Supplier | Catalog Number (Example) | Purity | Available Quantities (Examples) | Price (USD, Examples) |

| AdooQ Bioscience | A15960 | >99% (HPLC) | 1mg, 5mg, 10mg | Contact for pricing |

| MedchemExpress | HY-100128 | 99.08% | 10 mM * 1 mL in DMSO, 5mg, 10mg, 50mg, 100mg | $205 (10mM*1mL), Contact for other sizes |

| Aladdin Scientific | D646368-100mg | ≥98% | 5mg, 10mg, 25mg, 50mg, 100mg | $150.90 (5mg), $1350.90 (100mg) |

| ChemicalBook | Varies by supplier | Varies | 1mg, 5mg, 10mg | $30 (1mg, 96% Purity), Varies by supplier |

| BOC Sciences | 138148-68-2 | High Purity | 25mg | $519 (25mg) |

| Cayman Chemical | 138148-68-2 | Not specified | Not specified | Contact for pricing |

| BroadPharm | BP-42970 | Not specified | Not specified | Contact for pricing |

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by potently inhibiting microtubule polymerization.[][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

By binding to tubulin, the protein subunit of microtubules, this compound disrupts the dynamic instability of these structures. This interference leads to the arrest of the cell cycle at the G2/M phase, preventing cancer cells from dividing and ultimately triggering programmed cell death (apoptosis).[3][4]

References

Methodological & Application

Application Notes and Protocols for the Conjugation of DM1-SMe to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the cytotoxic maytansinoid derivative, DM1-SMe, to a monoclonal antibody (mAb) via a stable thioether linker. This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. The following sections detail the experimental procedure, data presentation, and visualizations to guide researchers in this bioconjugation process.

Introduction

Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens, thereby minimizing systemic toxicity. DM1, a derivative of maytansine, is a highly potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1] The conjugation of DM1 to a monoclonal antibody is typically achieved through the reaction of a thiol-containing DM1 derivative with a bifunctional linker previously attached to the antibody. A common approach involves the use of the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, which reacts with lysine residues on the antibody surface. This document outlines a general protocol for this lysine-based conjugation.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials and Reagents

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), pH 7.2-7.5

-

This compound (Maytansinoid DM1 with a methyl disulfide group)

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker

-

Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

-

Conjugation Buffer: 100 mM PBS, 150 mM NaCl, pH 7.5[2]

-

Quenching Reagent (e.g., glycine or N-acetyl cysteine)

-

Purification Buffer: PBS, pH 6.5-7.4

-

Amicon Ultra Centrifugal Filters (10 kDa MWCO) or Size-Exclusion Chromatography (SEC) column (e.g., G25)

Step 1: Antibody Preparation and Buffer Exchange

-

Prepare the monoclonal antibody at a concentration of 2-10 mg/mL.

-

Perform a buffer exchange into the Conjugation Buffer to remove any primary amine-containing substances. This can be done using centrifugal filters or dialysis.

-

Determine the final antibody concentration using a spectrophotometer at 280 nm.

Step 2: Antibody Modification with SMCC Linker

-

Dissolve SMCC in DMA or DMSO to prepare a stock solution (e.g., 10-20 mM).

-

Add a molar excess of the SMCC linker to the antibody solution. A typical starting point is a 5-15 fold molar excess of linker to antibody.[2]

-

Incubate the reaction at room temperature or 4°C for 1-2 hours with gentle mixing.[2][3]

-

Remove the excess, unreacted SMCC linker by buffer exchange using centrifugal filters or a desalting column equilibrated with Conjugation Buffer.

Step 3: Conjugation of this compound to the Modified Antibody

-

Dissolve this compound in DMA or DMSO to prepare a stock solution.

-

The conjugation reaction is initiated by adding a molar excess of this compound to the linker-modified antibody. A typical starting point is a 1.7-fold molar excess of DM1 over the linker.

-

The final concentration of the organic solvent (DMA or DMSO) in the reaction mixture should be kept low (typically 3-10%) to maintain antibody stability.[4][5]

-

Incubate the reaction at room temperature or 4°C for 4-24 hours.[1][2] The reaction progress can be monitored to determine the optimal time.

Step 4: Quenching and Purification of the ADC

-

Quench any unreacted maleimide groups on the linker by adding a quenching reagent such as glycine or N-acetyl cysteine.

-

Purify the resulting ADC from unconjugated DM1 and other reaction byproducts. This is a critical step to ensure the safety and efficacy of the ADC. Common purification methods include:

-

Size-Exclusion Chromatography (SEC): Using a G25 or similar column to separate the larger ADC from smaller molecules.

-

Ultrafiltration/Diafiltration: Using centrifugal filters with an appropriate molecular weight cutoff (e.g., 10 kDa) to wash and concentrate the ADC.[2]

-

Tangential Flow Filtration (TFF): A scalable method for purification, especially for larger batches.[1]

-

Step 5: Characterization of the Antibody-Drug Conjugate

-

Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated to each antibody is a critical quality attribute. It can be determined by:

-

UV-Vis Spectroscopy: By measuring the absorbance at 252 nm (for DM1) and 280 nm (for the antibody).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the distribution of different drug-loaded species.

-

Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on their hydrophobicity, which correlates with the DAR.

-

-

Purity and Aggregation: Assessed by SEC-HPLC to ensure the removal of unconjugated drug and to quantify the level of aggregation.

-

In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target antigen-expressing cancer cell lines.

Data Presentation

The following tables summarize key quantitative data related to the conjugation of DM1 and the resulting ADC performance.

Table 1: Typical Reaction Conditions for this compound Conjugation

| Parameter | Condition | Reference |

| Antibody Concentration | 2 - 10 mg/mL | [2] |

| Molar Ratio (SMCC:mAb) | 5 - 15 equivalents | [2] |

| Molar Ratio (DM1:Linker) | ~1.7 equivalents | |

| Reaction pH | 7.5 - 8.5 | [2][3] |

| Reaction Temperature | 4°C or Room Temperature | [2][3] |

| Reaction Time | 4 - 24 hours | [2] |

| Organic Solvent | DMA or DMSO (3-10% v/v) | [4][5] |

Table 2: Characterization of DM1-Antibody Drug Conjugates

| Parameter | Typical Value | Method | Reference |

| Average DAR | 2 - 4 | UV-Vis, MS, HIC | [6] |

| Monomer Purity | >95% | SEC-HPLC | |

| In Vitro Potency (IC50) | Sub-nanomolar to low nanomolar | Cell-based cytotoxicity assay | [7] |

Table 3: In Vitro Cytotoxicity of DM1 and DM1-ADCs

| Compound/ADC | Cell Line | IC50 (nM) | Reference |

| DM1 | Various Cancer Cell Lines | 0.79 - 7.2 | [7] |

| Trastuzumab-DM1 (T-DM1) | BT-474 (HER2+) | ~0.085 - 0.148 µg/mL | [8] |

| Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+) | ~0.007 - 0.018 µg/mL | [8] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for conjugating this compound to a monoclonal antibody.

Conjugation Chemistry

Caption: Chemical reaction scheme for the conjugation of this compound to an antibody.

DM1 Mechanism of Action Signaling Pathway

Caption: Signaling pathway illustrating the mechanism of action of DM1.

References

- 1. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]

- 2. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bicellscientific.com [bicellscientific.com]

- 4. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cellmosaic.com [cellmosaic.com]

- 7. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Preparation of DM1-SMe Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of DM1-SMe, a potent maytansinoid microtubule inhibitor, for use in cell culture applications. This compound is a critical component in the development of Antibody-Drug Conjugates (ADCs), and accurate, reproducible preparation of this cytotoxic agent is paramount for reliable in vitro studies. These guidelines cover solvent selection, concentration calculations, storage conditions, and handling procedures to ensure the stability and efficacy of this compound in experimental settings.

Introduction

This compound is an unconjugated form of the maytansinoid DM1, a potent anti-mitotic agent.[1][2] It functions by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3] Due to its high cytotoxicity, with IC50 values in the nanomolar range across various cancer cell lines, this compound is a widely utilized payload in ADC research.[1][2] Proper preparation and handling of this compound stock solutions are crucial for obtaining accurate and reproducible results in cell-based assays. This protocol outlines the necessary steps to prepare stable and effective stock solutions for use in cell culture.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for the preparation of this compound stock solutions.

| Parameter | Value | Source(s) |

| Molecular Weight | 784.38 g/mol | [] |

| Recommended Solvents | DMSO, DMF | [5] |

| Solubility in DMSO | 12 mg/mL (15.30 mM) | [5] |

| Solubility in DMF | 16 mg/mL | [5] |

| Powder Storage | -20°C for long term (months to years) | [] |

| Stock Solution Storage | -20°C for up to 1 month (protect from light); -80°C for up to 6 months (protect from light) | [1][6] |

| Final DMSO Concentration in Culture | <0.5% (0.1% preferred) | [7][8] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Analytical balance within a chemical fume hood

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Pre-weighing Preparations:

-

Bring the vial of this compound powder to room temperature before opening to prevent condensation.

-

Perform all handling of the dry powder within a certified chemical fume hood due to its high cytotoxicity.

-

Ensure all materials that will come into contact with this compound are sterile.

-

-

Weighing this compound:

-

Tare a sterile, amber microcentrifuge tube on the analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.84 mg of this compound.

-

-

Solubilization:

-

Using a calibrated micropipette, add the calculated volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 7.84 mg of this compound.

-

Cap the tube securely.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming to 37°C for a short period can aid dissolution.[8]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1][7]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Always protect the solutions from light.[1][6][9]

-

Preparation of Working Solutions for Cell Culture:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

It is critical to maintain the final concentration of the solvent (e.g., DMSO) in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular stress.[7][8]

-

Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Diagrams

Caption: Workflow for preparing this compound stock solutions.

Safety Precautions

This compound is a highly potent cytotoxic agent and should be handled with extreme caution. Always use appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. All handling of the dry powder and concentrated stock solutions should be performed in a certified chemical fume hood to prevent inhalation or contact. Dispose of all waste materials contaminated with this compound according to your institution's guidelines for cytotoxic waste.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 138148-68-2 | BroadPharm [broadpharm.com]

- 3. In vitro effects of Trastuzumab Emtansine (T-DM1) and concurrent irradiation on HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Unconjugated DM1 | MCE [medchemexpress.cn]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. emulatebio.com [emulatebio.com]

- 9. This compound CAS:138148-68-2 - Ruixibiotech [ruixibiotech.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using DM1-SMe

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent microtubule inhibitor and a derivative of the maytansinoid family of cytotoxic agents.[1] It is widely utilized as a payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The cytotoxic activity of this compound stems from its ability to bind to tubulin, disrupting microtubule dynamics, which ultimately leads to mitotic arrest and apoptotic cell death.[1] These application notes provide a comprehensive guide for utilizing this compound in in vitro cytotoxicity assays to determine its efficacy against various cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the essential functions of microtubules. It binds to the tips of microtubules, suppressing their dynamic instability.[1] This disruption of microtubule growth and shortening leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and inducing apoptosis.[1]

References

Application Notes and Protocols for DM1-SMe in Preclinical ADC Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DM1-SMe, a potent maytansinoid microtubule inhibitor, in preclinical antibody-drug conjugate (ADC) research. Detailed protocols for key in vitro and in vivo experiments are included to guide researchers in the evaluation of this compound-based ADCs.

Introduction to this compound

This compound is a synthetic derivative of maytansine, a natural product that inhibits tubulin polymerization.[1][2] As a cytotoxic payload for ADCs, this compound is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with the parent compound, maytansine.[1][3] The "SMe" (thiomethyl) group provides a stable form of the drug that can be readily conjugated to antibodies, typically through a linker attached to the thiol group of DM1.[][5]

The primary mechanism of action of this compound is the inhibition of microtubule assembly.[1][] It binds to tubulin, a key component of microtubules, and suppresses microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][6]

Mechanism of Action of this compound ADCs

The targeted delivery of this compound via an ADC follows a multi-step process, crucial for its therapeutic efficacy and safety profile.

Caption: Mechanism of action of a this compound containing ADC.

Quantitative Data Summary

The potency of this compound and ADCs incorporating this payload has been evaluated across various cancer cell lines and in preclinical tumor models.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxicity against a range of human tumor cell lines, with IC50 values typically in the nanomolar to picomolar range.[7]

| Cell Line | Cancer Type | IC50 (nM) of this compound | Reference |

| A375 | Melanoma | 0.02 | [8] |

| BJAB | B-cell Lymphoma | 0.01 | [8] |

| COLO205 | Colon Carcinoma | 0.03 | [8] |

| KB | Cervical Carcinoma | 0.02 | [8] |

| MOLT-4 | T-cell Leukemia | 0.03 | [8] |

Note: IC50 values can vary depending on the specific experimental conditions.

In Vivo Efficacy

ADCs utilizing this compound have demonstrated significant antitumor activity in xenograft models.

| ADC Target | Xenograft Model | Dosing Regimen | Outcome | Reference |

| CD19 | RAJI (NHL) | 5 mg/kg, IV | Tumor growth inhibition | [9] |

| CD22 | BJAB-luc (NHL) | ~5 mg/kg, IV | Tumor growth inhibition | [9] |

| EpCAM | HCT-15 (Colon) | 170-680 µg/kg, single IV dose | Dose-dependent tumor growth inhibition | [10] |

| CanAg | COLO 205 (Colon) | 300-600 µg/kg, single IV dose | Complete tumor regression | [1][10] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2.[11]

-

ADC Treatment: Prepare serial dilutions of the this compound ADC and add them to the wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period of 72 to 96 hours, as tubulin inhibitors often require this duration to exert their full cytotoxic effect.[11]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[11]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound ADC in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft study.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Group Assignment: Randomize the mice into treatment groups, including a vehicle control group and one or more ADC treatment groups.

-

ADC Administration: Administer the this compound ADC, typically via intravenous injection, at predetermined doses and schedules.[10]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

Bystander Effect Assay

The bystander effect refers to the ability of a cytotoxic agent released from a target cell to kill neighboring antigen-negative cells. ADCs with non-cleavable linkers, like those often used with DM1, typically exhibit a limited bystander effect because the payload remains charged after intracellular processing and cannot easily cross cell membranes.[12][13] In contrast, ADCs with cleavable linkers can release membrane-permeable payloads, leading to a more pronounced bystander effect.[12]

Conditioned Medium Transfer Assay:

This assay assesses whether the cytotoxic payload released from ADC-treated cells can induce toxicity in untreated cells.

Methodology:

-

Treat "Donor" Cells: Culture antigen-positive "donor" cells and treat them with the this compound ADC for a specified period (e.g., 96 hours).[14]

-

Collect Conditioned Medium: Collect the culture medium, which now contains any released cytotoxic payload.

-

Treat "Recipient" Cells: Add the conditioned medium to a new culture of antigen-negative "recipient" cells.[14]

-

Assess Viability: Monitor the viability of the recipient cells over time using methods like real-time cell analysis or an MTT assay.[14]

-

Analysis: A decrease in the viability of the recipient cells indicates a bystander effect.

Co-culture Assay:

This assay evaluates the bystander effect in a mixed population of antigen-positive and antigen-negative cells.

Methodology:

-

Co-culture Cells: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same culture well.

-

ADC Treatment: Treat the co-culture with the this compound ADC.

-

Monitor Viability: Monitor the viability of both cell populations over time using imaging or flow cytometry to distinguish between the two cell types.

-

Analysis: A selective reduction in the antigen-negative cell population in the presence of the ADC and antigen-positive cells demonstrates a bystander effect.

Linker Stability and Payload Release

The choice of linker is critical to the efficacy and safety of a this compound ADC. The linker must be stable in circulation to prevent premature release of the payload but allow for efficient cleavage and release of this compound within the target cancer cell.[1]

-

Non-cleavable linkers , such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), rely on the complete lysosomal degradation of the antibody to release the payload, typically as an amino acid-linker-drug conjugate.[12][15] This often results in a charged metabolite with low membrane permeability and a reduced bystander effect.[8][12]

-

Cleavable linkers , such as those containing disulfide bonds or specific peptide sequences, are designed to be cleaved by the reducing environment or enzymes within the tumor cell, respectively.[1][16] This can release a more membrane-permeable form of the payload, potentially leading to a greater bystander effect.

The stability of the linker, particularly the thiol-maleimide linkage in SMCC linkers, can influence the pharmacokinetics of the ADC.[15]

Conclusion

This compound is a highly potent and clinically validated payload for the development of ADCs. Its mechanism of action, centered on the disruption of microtubule dynamics, makes it an effective anticancer agent. The preclinical evaluation of this compound-based ADCs requires a thorough assessment of their in vitro cytotoxicity, in vivo efficacy, and potential for a bystander effect, all of which are heavily influenced by the choice of linker. The protocols provided here offer a foundation for researchers to conduct these critical preclinical studies.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DM1, 139504-50-0 | BroadPharm [broadpharm.com]

- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. agilent.com [agilent.com]

- 15. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Application Notes and Protocols for Utilizing DM1-SMe in Sensitive Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DM1-SMe, a potent microtubule-disrupting agent, in experimental cancer models. This document details sensitive cell lines, experimental protocols, and the underlying mechanism of action of this compound, facilitating its effective application in cancer research and drug development.

Introduction

This compound is a synthetic derivative of the natural product maytansine, belonging to the maytansinoid class of cytotoxic agents. It is a key component in the development of Antibody-Drug Conjugates (ADCs), where its high potency is harnessed for targeted cancer therapy. This compound exerts its cytotoxic effects by inhibiting microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.[][2] Its efficacy has been demonstrated in a variety of cancer cell lines, making it a valuable tool for preclinical cancer research.

Mechanism of Action

This compound functions as a potent inhibitor of microtubule dynamics. Its primary mechanism involves binding to the tips of microtubules, thereby suppressing both their growth and shortening phases.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately inducing programmed cell death (apoptosis).[3]

Sensitive Cell Lines

This compound has demonstrated significant cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to picomolar range, highlighting its potent anti-proliferative activity.[][2]

| Cell Line | Cancer Type | IC50 (Mitotic Arrest) | Reference |

| MCF7 | Breast Cancer | 330 pM | [3] |

| B16F10 | Melanoma | 0.092 µg/mL | [4] |

| NCI-H929 | Multiple Myeloma | Induces apoptosis at 20 nM | [4] |

| Various Human Tumor Cell Lines | - | 0.003 to 0.01 nM |

Note: The potency of this compound can be 3- to 10-fold greater than its parent compound, maytansine. Neuroblastoma cell lines have shown relatively lower sensitivity to this compound compared to other cancer cell lines.[]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Sensitive cancer cell line of choice

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

This compound

-

Sensitive cancer cell line of choice

-

Complete cell culture medium

-

6-well cell culture plates

-

PBS

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-